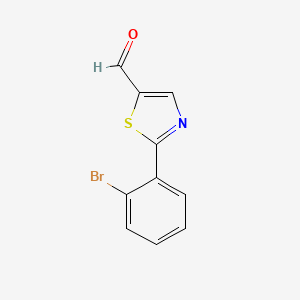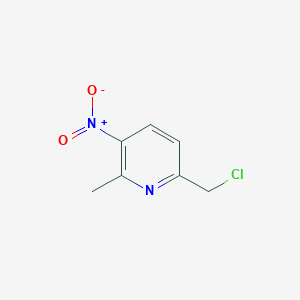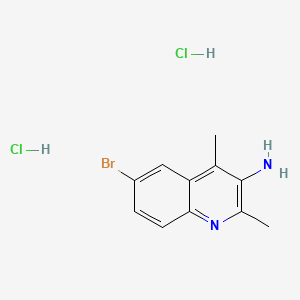
6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride is a chemical compound with the molecular formula C11H13BrCl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride typically involves the bromination of 2,4-dimethylquinoline followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like acetonitrile. The brominated intermediate is then reacted with an amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively .
Aplicaciones Científicas De Investigación
6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,4-dimethylpyridin-3-amine: A similar compound with a pyridine ring instead of a quinoline ring.
6-Bromoquinazoline Derivatives: These compounds share the bromine substitution but have different core structures.
Uniqueness
6-Bromo-2,4-dimethylquinolin-3-aminedihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H13BrCl2N2 |
|---|---|
Peso molecular |
324.04 g/mol |
Nombre IUPAC |
6-bromo-2,4-dimethylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H11BrN2.2ClH/c1-6-9-5-8(12)3-4-10(9)14-7(2)11(6)13;;/h3-5H,13H2,1-2H3;2*1H |
Clave InChI |
IDMAECVVYVYGIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=NC(=C1N)C)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


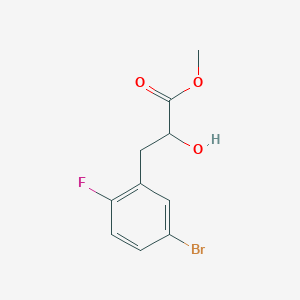
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
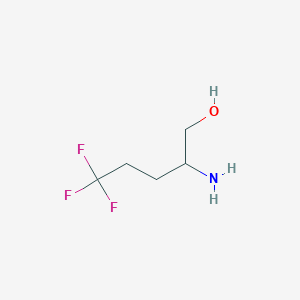
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
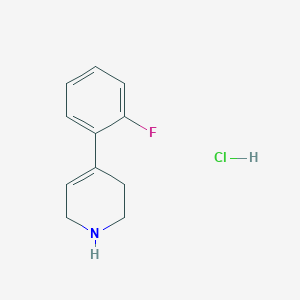
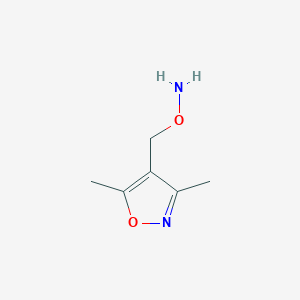
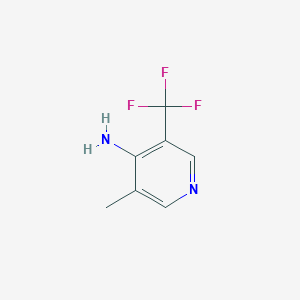
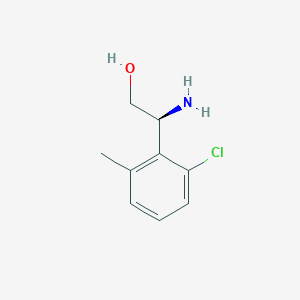
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
